molecular formula C25H30N4O4S B11424908 ethyl 2-((4-(2-ethyl-6-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

ethyl 2-((4-(2-ethyl-6-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B11424908
M. Wt: 482.6 g/mol
InChI Key: NHWYBILHXCKCMM-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2-ethyl-6-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with various functional groups, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(2-ethyl-6-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Thioester Formation: The final step involves the reaction of the triazole derivative with ethyl 2-bromopropanoate in the presence of a base to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings and the triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-(2-ethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
  • Ethyl 2-((4-(2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Uniqueness

Ethyl 2-((4-(2-ethyl-6-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 2-ethyl-6-methylphenyl group, in particular, may influence its steric and electronic properties, leading to unique interactions with biological targets.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[4-(2-ethyl-6-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C25H30N4O4S/c1-6-18-10-8-9-16(3)22(18)29-21(27-28-25(29)34-17(4)24(31)33-7-2)15-26-23(30)19-11-13-20(32-5)14-12-19/h8-14,17H,6-7,15H2,1-5H3,(H,26,30)

InChI Key

NHWYBILHXCKCMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SC(C)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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